molecular formula C10H8ClNO3 B13892175 Methyl 5-chloro-2-oxoindoline-6-carboxylate

Methyl 5-chloro-2-oxoindoline-6-carboxylate

Cat. No.: B13892175
M. Wt: 225.63 g/mol
InChI Key: JTRYLHJNVRIYAG-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-oxoindoline-6-carboxylate is a chemical compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-oxoindoline-6-carboxylate typically involves the reaction of 5-chloro-2-oxoindoline with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindoline derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 5-chloro-2-oxoindoline-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indoline derivatives, which are used in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biological pathways, which is useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxoindole-6-carboxylate
  • Methyl 2-oxoindoline-6-carboxylate
  • Methyl 5-bromo-2-oxoindoline-6-carboxylate

Uniqueness

Methyl 5-chloro-2-oxoindoline-6-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 5-chloro-2-oxo-1,3-dihydroindole-6-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-15-10(14)6-4-8-5(2-7(6)11)3-9(13)12-8/h2,4H,3H2,1H3,(H,12,13)

InChI Key

JTRYLHJNVRIYAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2CC(=O)NC2=C1)Cl

Origin of Product

United States

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